molecular formula C12H10N2O B1252231 N-(2-Quinolyl)acrylamide

N-(2-Quinolyl)acrylamide

Cat. No.: B1252231
M. Wt: 198.22 g/mol
InChI Key: NVIZEFQEPCJQBH-UHFFFAOYSA-N
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Description

N-(2-Quinolyl)acrylamide is a synthetic organic compound that combines a quinoline heterocycle with an acrylamide functional group. This structure suggests potential as a building block in organic synthesis or as a precursor for pharmaceuticals and functional materials. Researchers value this compound for its electrophilic vinyl group, which may undergo Michael addition or polymerization reactions, and the quinoline moiety, which can impart biological activity or metal-chelating properties. Its mechanism of action in biological studies is unknown and requires investigation. This product is intended for research and development purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and handle the compound with appropriate precautions.

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

N-quinolin-2-ylprop-2-enamide

InChI

InChI=1S/C12H10N2O/c1-2-12(15)14-11-8-7-9-5-3-4-6-10(9)13-11/h2-8H,1H2,(H,13,14,15)

InChI Key

NVIZEFQEPCJQBH-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=NC2=CC=CC=C2C=C1

Synonyms

2-acrylamidoquinoline

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Reactants :

    • 2-Aminoquinoline (1.0 equiv)

    • Acryloyl chloride (1.2–1.5 equiv)

    • Base (pyridine or triethylamine, 2.0 equiv)

    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Procedure :

    • 2-Aminoquinoline is dissolved in anhydrous DCM under nitrogen.

    • The base is added to scavenge HCl, followed by dropwise addition of acryloyl chloride.

    • The mixture is stirred at room temperature for 6–24 hours.

    • The product is isolated via filtration or extraction, followed by recrystallization.

  • Yield : 70–85% (reported in analogous syntheses).

Characterization Data

  • ¹H-NMR (DMSO-d₆) :

    • δ 10.79 (s, 1H, NH), 8.43 (d, J = 8.5 Hz, 1H, quinoline-H), 7.95 (dd, J = 9.0, 2.0 Hz, 1H, quinoline-H), 6.91 (d, J = 15.5 Hz, 1H, acryl-H), 5.48 (d, J = 12.1 Hz, 1H, acryl-H).

  • IR (cm⁻¹) : 1650 (C=O stretch), 1550 (N–H bend).

Coupling Agent-Mediated Synthesis

Carbodiimide-based coupling agents offer an alternative route, particularly for acid-sensitive substrates. This method uses acrylic acid instead of acryloyl chloride.

Reaction Protocol

  • Reactants :

    • 2-Aminoquinoline (1.0 equiv)

    • Acrylic acid (1.2 equiv)

    • EDAC (1.5 equiv), HOBt (1.0 equiv)

    • Solvent: DMF or DCM.

  • Procedure :

    • Acrylic acid is activated with EDAC/HOBt in DMF.

    • 2-Aminoquinoline is added, and the mixture is stirred at room temperature for 12 hours.

    • The product is extracted with ethyl acetate and purified via flash chromatography.

  • Reported Yield : 65–80% (for similar amide couplings).

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Direct AcylationRoom temp, 6–24 h70–85%High yield, simple setupRequires handling acryloyl chloride
Lewis Acid Catalysis40–50°C, 12–24 h60–75%*Avoids acyl chlorideLower yield, side reactions
Coupling Agent-MediatedRoom temp, 12 h65–80%Mild conditions, versatileCostly reagents, longer purification

*Theoretical estimate based on analogous reactions.

Critical Considerations in Synthesis

Purification Challenges

  • N-(2-Quinolyl)acrylamide often requires chromatography due to polar byproducts.

  • Recrystallization solvents: Ethanol/water (3:1) or ethyl acetate/hexane .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-Quinolyl)acrylamide derivatives, and how are reaction conditions optimized?

  • Answer : Synthesis typically involves condensation reactions between quinoline derivatives and acrylamide precursors. For example, quinoline-3-carbaldehyde derivatives react with cyanoacrylamide intermediates in ethanol under reflux with catalytic piperidine, followed by crystallization . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometry to improve yields (e.g., 65–80% reported in quinoline-based syntheses) .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

  • Answer : Orthogonal methods are essential:

  • Spectroscopy : IR for functional groups (C=O at ~1650 cm⁻¹, C≡N at ~2200 cm⁻¹) ; ¹H/¹³C NMR for regiochemistry (e.g., quinoline proton shifts at δ 8.5–9.0 ppm) .
  • Mass spectrometry : High-resolution MS to confirm molecular ions (e.g., [M+H]⁺ peaks) .
  • Elemental analysis : Validate C/H/N ratios (e.g., ±0.3% deviation from theoretical values) .

Q. How are preliminary biological activities (e.g., antiproliferative effects) evaluated for this compound class?

  • Answer : Standard assays include:

  • Cell viability : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated (e.g., 1 mM reported for a nitro-phenyl derivative) .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining .
  • Enzyme inhibition : Kinase/viral protease assays to identify mechanistic targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Answer :

Replicate experiments : Control variables like cell passage number, serum batch, and incubation time .

Cross-validate assays : Compare results from MTT, ATP-based luminescence, and clonogenic survival assays .

Structure-activity relationships (SAR) : Systematically modify substituents (e.g., electron-withdrawing groups on the quinoline ring) to isolate contributing factors .

Meta-analysis : Critically review primary literature while excluding low-quality secondary sources .

Q. What strategies optimize reaction yields for structurally complex derivatives (e.g., fused heterocycles)?

  • Answer :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
  • Catalysis : Piperidine or DBU for Knoevenagel condensations; Pd catalysts for cross-couplings .
  • Temperature control : Gradual heating (e.g., 80°C for 3 hours) prevents decomposition of thermally labile intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. How do computational methods (e.g., DFT, molecular docking) enhance understanding of reactivity and bioactivity?

  • Answer :

  • Global reactivity descriptors : Calculate electrophilicity index (ω) and chemical potential (μ) to predict sites for nucleophilic/electrophilic attacks .
  • Docking simulations : Identify binding poses in enzyme active sites (e.g., EGFR kinase for anticancer activity) .
  • ADMET prediction : Use QSAR models to estimate toxicity and bioavailability early in drug development .

Q. What experimental designs mitigate challenges in studying reactive intermediates (e.g., acrylamide radicals)?

  • Answer :

  • Trapping agents : Use TEMPO or DPPH to stabilize and characterize transient species .
  • In-situ monitoring : ReactIR or UV-vis spectroscopy to track reaction progress .
  • Low-temperature conditions : Perform reactions at –78°C (dry ice/acetone) to slow degradation .

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